molecular formula C24H24Cl2N6O2 B2717465 7-(2-chlorobenzyl)-8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 886909-60-0

7-(2-chlorobenzyl)-8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2717465
CAS RN: 886909-60-0
M. Wt: 499.4
InChI Key: XWCDRPLMTBXMHR-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H24Cl2N6O2 and its molecular weight is 499.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cardiovascular Activity

Research on similar purine derivatives has led to the synthesis of compounds with cardiovascular activities. For example, derivatives have been synthesized and tested for their electrocardiographic, antiarrhythmic, and hypotensive activity. Studies have found that certain compounds exhibit strong prophylactic antiarrhythmic activity and hypotensive activity, indicating potential applications in cardiovascular disease treatment (Chłoń-Rzepa et al., 2004).

Crystal Structure and Geometry

The crystal structure and geometry of related compounds have been analyzed to understand their molecular conformation better. This type of research provides insights into the compounds' interactions at the molecular level, which is crucial for drug design and development (Karczmarzyk et al., 1995).

Psychotropic Activity

Another area of interest is the investigation of purine derivatives as potential psychotropic agents. By modifying the chemical structure, researchers aim to design compounds with selective affinity for specific serotonin receptors, which could lead to new treatments for psychiatric disorders such as depression and anxiety (Chłoń-Rzepa et al., 2013).

Antimicrobial and Antituberculosis Agents

Purine derivatives have also been explored for their antimicrobial properties, particularly against Mycobacterium tuberculosis. This research is crucial for developing new antituberculosis agents, as resistance to existing drugs is a growing concern. The synthesis of novel purine-linked piperazine derivatives has shown promise in identifying potent inhibitors of M. tuberculosis, contributing to the fight against tuberculosis (Konduri et al., 2020).

Antiasthmatic Agents

Additionally, certain purine derivatives are being studied for their potential as antiasthmatic agents. By targeting specific biochemical pathways, these compounds could offer new therapeutic options for managing asthma, a chronic respiratory condition affecting millions worldwide (Bhatia et al., 2016).

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N6O2/c1-29-21-20(22(33)28-24(29)34)32(15-17-7-3-5-9-19(17)26)23(27-21)31-12-10-30(11-13-31)14-16-6-2-4-8-18(16)25/h2-9H,10-15H2,1H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCDRPLMTBXMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4Cl)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-chlorobenzyl)-8-(4-(2-chlorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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